molecular formula C7H15Cl3Si B14660819 Tris(2-chloroethyl)(methyl)silane CAS No. 51664-57-4

Tris(2-chloroethyl)(methyl)silane

Cat. No.: B14660819
CAS No.: 51664-57-4
M. Wt: 233.6 g/mol
InChI Key: YWCDQCDOPDOKHV-UHFFFAOYSA-N
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Description

Tris(2-chloroethyl)(methyl)silane is an organosilicon compound with the molecular formula C7H15Cl3Si. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties. The compound consists of a silicon atom bonded to three 2-chloroethyl groups and one methyl group, making it a valuable reagent in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2-chloroethyl)(methyl)silane can be synthesized through the reaction of methyltrichlorosilane with 2-chloroethanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tris(2-chloroethyl)(methyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

    Hydrolysis Conditions: Acidic or basic conditions facilitate hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as tris(2-aminoethyl)(methyl)silane or tris(2-hydroxyethyl)(methyl)silane are formed.

    Hydrolysis Products: Silanols and hydrochloric acid.

    Oxidation Products: Silanols and siloxanes.

Scientific Research Applications

Tris(2-chloroethyl)(methyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing silicon-containing groups into molecules.

    Biology: Employed in the modification of biomolecules for studying their interactions and functions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for silicon-based pharmaceuticals.

    Industry: Utilized in the production of silicone polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tris(2-chloroethyl)(methyl)silane involves the reactivity of the silicon atom with various nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-carbon or silicon-oxygen bonds. This reactivity is exploited in various synthetic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Tris(2-chloroethoxy)(methyl)silane: Similar in structure but with ethoxy groups instead of ethyl groups.

    Trichloro(2-chloroethyl)silane: Contains three chlorine atoms bonded to silicon instead of three 2-chloroethyl groups.

    Tris(trimethylsilyl)silane: Contains trimethylsilyl groups instead of 2-chloroethyl groups.

Uniqueness

Tris(2-chloroethyl)(methyl)silane is unique due to its combination of 2-chloroethyl and methyl groups bonded to silicon, providing distinct reactivity and applications compared to other similar compounds. Its ability to undergo various substitution and oxidation reactions makes it a valuable reagent in both research and industrial settings .

Properties

CAS No.

51664-57-4

Molecular Formula

C7H15Cl3Si

Molecular Weight

233.6 g/mol

IUPAC Name

tris(2-chloroethyl)-methylsilane

InChI

InChI=1S/C7H15Cl3Si/c1-11(5-2-8,6-3-9)7-4-10/h2-7H2,1H3

InChI Key

YWCDQCDOPDOKHV-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCCl)(CCCl)CCCl

Origin of Product

United States

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